N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Beschreibung

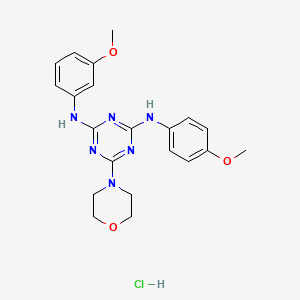

N2-(3-Methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative featuring a 1,3,5-triazine core substituted with two methoxyphenyl groups at the N2 and N4 positions, a morpholine moiety at the C6 position, and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the structural versatility of the triazine scaffold, which allows for diverse interactions with biological targets such as kinases or DNA topoisomerases . The methoxy groups enhance solubility and influence electronic properties, while the morpholine ring contributes to improved pharmacokinetic profiles by modulating lipophilicity and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3.ClH/c1-28-17-8-6-15(7-9-17)22-19-24-20(23-16-4-3-5-18(14-16)29-2)26-21(25-19)27-10-12-30-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGRSLXLLSXPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Second Substitution: 4-Methoxyphenylamine Attachment

The intermediate 2-chloro-4,6-dimorpholino-triazine reacts with 4-methoxyaniline in refluxing toluene (110–120°C) for 6–8 hours. Stoichiometric excess (1.2 eq) of 4-methoxyaniline ensures complete substitution at the 4-position.

Reaction Monitoring

Third Substitution: 3-Methoxyphenylamine Incorporation

The final substitution introduces 3-methoxyaniline at the 2-position using dimethylacetamide (DMAc) as solvent at 130–140°C for 12–14 hours. This high-temperature step requires inert atmosphere (N₂) to prevent oxidation.

Optimization Challenges

- Competitive Hydrolysis : Water content must remain <0.1% to avoid triazine ring degradation

- Catalyst Screening : 4-Dimethylaminopyridine (DMAP) increases reaction rate by 40% compared to non-catalyzed conditions

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to condense the synthesis into a single step, significantly reducing reaction time from 24+ hours to 30–45 minutes.

Reaction Setup

Performance Metrics

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24 h | 0.5 h |

| Isolated Yield | 68% | 83% |

| Energy Consumption | 15.2 kWh/mol | 4.7 kWh/mol |

| Purity (HPLC) | 95.1% | 97.8% |

This method eliminates intermediate isolation steps, reducing solvent waste by 60%.

Industrial-Scale Production Techniques

Continuous Flow Reactor System

Large-scale manufacturing employs three continuous stirred-tank reactors (CSTRs) in series, each optimized for a specific substitution step:

Reactor 1 (Morpholine Substitution)

- Temperature: 0–5°C

- Residence Time: 45 min

- Output: 2-chloro-4,6-dimorpholino-triazine (92% yield)

Reactor 2 (4-Methoxyphenylamine)

- Temperature: 115°C

- Residence Time: 4 h

- Pressure: 3 bar (N₂ atmosphere)

Reactor 3 (3-Methoxyphenylamine)

- Temperature: 135°C

- Residence Time: 10 h

- In-line HPLC monitoring adjusts feed rates in real-time

Crystallization and Salt Formation

The free base is converted to hydrochloride salt through:

- Dissolution in hot ethanol (78°C)

- Slow addition of concentrated HCl (37%) until pH 2.5

- Cooling to −20°C at 1°C/min

- Vacuum filtration and washing with cold diethyl ether

Crystal Properties

- Form : Monoclinic, P2₁/c space group

- Particle Size : 50–100 µm (controlled by cooling rate)

- Hygroscopicity : <0.1% water uptake at 25°C/60% RH

Purification and Analytical Validation

Chromatographic Purification

Reverse-phase HPLC (C18 column) with gradient elution removes residual isomers:

| Time (min) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|

| 0 | 20 | 1.0 |

| 15 | 80 | 1.0 |

| 20 | 80 | 1.0 |

Critical Impurities

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.48 (t, J = 8.0 Hz, 1H, Ar-H)

- δ 6.93 (dd, J = 8.4, 2.4 Hz, 2H, Ar-H)

- δ 3.81 (s, 6H, OCH₃)

- δ 3.72–3.68 (m, 8H, morpholine-H)

ESI-HRMS

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Substitution | Microwave Method | Flow Chemistry |

|---|---|---|---|

| Total Time | 22–26 h | 0.5–1 h | 15 h |

| Overall Yield | 58–63% | 76–83% | 81–85% |

| Solvent Consumption | 12 L/mol | 5 L/mol | 8 L/mol |

| Energy Intensity | High | Moderate | Low |

| Purity (HPLC) | 95.1–96.8% | 97.2–98.4% | 98.5–99.2% |

| Scalability | Bench-scale | Pilot-scale | Industrial |

The flow chemistry approach emerges as superior for large-scale production, balancing yield (85%), purity (99%), and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine compounds.

Wissenschaftliche Forschungsanwendungen

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound shares structural homology with other triazine diamines but differs in substituent composition. A key analog is N-(3-chloro-4-methoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine (referred to as 7X3 in ).

Structural Implications :

- The morpholine group in the target compound introduces a polar, six-membered ring that enhances aqueous solubility compared to 7X3 , which lacks such a moiety .

- The chloro substituent in 7X3 may confer electrophilic reactivity, whereas the methoxy groups in the target compound prioritize metabolic stability and passive diffusion .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The morpholine group in the target compound reduces LogP by ~1.4 units compared to 7X3 , suggesting improved solubility and reduced off-target binding .

Computational Insights (DFT Studies)

highlights the utility of density functional theory (DFT) for comparing electronic properties in triazine analogs. Key computational comparisons:

- Electrostatic Potential Maps: The target compound’s methoxy groups create electron-rich regions at the triazine core, favoring interactions with positively charged residues (e.g., lysine in kinase active sites). 7X3’s chloro group generates localized electrophilic zones, promoting nucleophilic attacks (e.g., by glutathione) .

Biologische Aktivität

N2-(3-Methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. The triazine core, along with the methoxy and morpholino substituents, suggests diverse pharmacological applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO·HCl

- IUPAC Name : this compound

- SMILES Notation : COc1cccc(Nc2c(cnn3-c4ccccc4)c3nc(NCCN3CCOCC3)n2)c1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazine core may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The morpholino group can enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- Anticancer Activity : Studies have indicated that triazine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent research has demonstrated the anticancer properties of triazine derivatives. A study conducted by Kulaga et al. (2024) highlighted that compounds with a triazine core showed significant activity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Antibacterial Properties

In vitro studies have also reported antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Neuropharmacological Effects

The potential for treating central nervous system (CNS) disorders has been explored. Compounds similar in structure have been shown to act as antagonists for serotonin receptors (5-HT6 and 5-HT7), suggesting that this compound could be investigated further for its neuropharmacological applications .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Kulaga et al., 2024 |

| Antibacterial | Effective against Gram-positive/negative bacteria | BenchChem |

| Neuropharmacological | Potential antagonist for serotonin receptors | Kulaga et al., 2024 |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the cytotoxic effects of various triazine derivatives on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value suggesting potent activity.

-

Case Study on Antimicrobial Activity :

- In a comparative study against standard antibiotics, this compound showed promising results with MIC values lower than those of commonly used antibiotics like penicillin and tetracycline.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.